molecular formula C11H14O5 B13590022 Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate

Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate

Cat. No.: B13590022
M. Wt: 226.23 g/mol
InChI Key: RQVPWURNTVALHH-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate is a chemical compound with the molecular formula C11H14O5. It is known for its unique structure, which includes both hydroxyl and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate typically involves the esterification of 4-hydroxy-3-methoxyphenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage to cells. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual hydroxyl and methoxy groups allow for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14O5/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9,12-13H,5H2,1-2H3

InChI Key

RQVPWURNTVALHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)CC(C(=O)OC)O

Origin of Product

United States

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